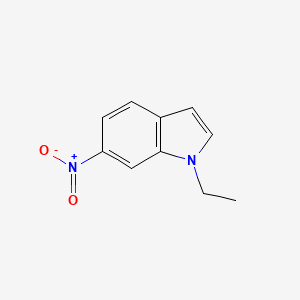

1-ethyl-6-nitro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-ethyl-6-nitro-1H-indole is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Indole derivatives, including 1-ethyl-6-nitro-1H-indole, have shown promising anticancer properties. Research indicates that compounds with indole structures can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A study evaluating the anticancer activity of related indole derivatives found that they effectively inhibited the proliferation of cancer cells, suggesting that this compound could serve as a lead compound in drug discovery efforts targeting cancer treatment .

Antimicrobial Properties

The compound exhibits antimicrobial activity against several pathogens. Indole derivatives have been reported to possess antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics. For instance, studies have demonstrated the effectiveness of similar compounds against resistant bacterial strains, highlighting the potential of this compound in addressing antibiotic resistance issues .

Anti-inflammatory Effects

Research on indole derivatives has also revealed anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The unique structure of this compound may enhance its efficacy in this regard .

Functional Materials Development

The structural characteristics of this compound suggest its potential use in materials science. Its ability to undergo various chemical reactions allows for the synthesis of functional materials with specific properties. For example, its chromophoric properties could be explored for applications in dye development or as a component in organic electronic devices .

Data Table: Summary of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Indole structure with ethyl and nitro groups | Anticancer, antimicrobial, anti-inflammatory |

| Indomethacin | Non-steroidal anti-inflammatory drug | Anti-inflammatory |

| 5-Nitroindole | Nitro-substituted indole | Antimicrobial |

| Pyrrole derivatives | Contains a pyrrole ring | Antimicrobial, anticancer |

Case Study 1: Anticancer Research

A study conducted on a series of indole derivatives demonstrated their ability to inhibit the growth of human cancer cell lines. The researchers synthesized various derivatives, including those based on this compound, and evaluated their cytotoxic effects. Results indicated significant growth inhibition in several cancer types, establishing a foundation for further exploration in drug development .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested this compound against multiple bacterial strains. The compound showed promising results, particularly against drug-resistant strains, suggesting its potential as a new antibiotic agent. The study emphasized the need for further investigation into its mechanism of action and efficacy in vivo .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at position 6 undergoes catalytic hydrogenation or LiAlH₄-mediated reduction to form 6-amino derivatives, though direct experimental data for this compound is sparse. Analogous reductions of nitroindoles proceed as follows:

-

LiAlH₄ in THF reduces nitro groups to amines at 85°C over 10 h .

-

H₂/Pd-C in ethanol typically achieves full reduction under mild conditions.

The resulting 1-ethyl-6-amino-1H-indole is a precursor for further functionalization (e.g., amide coupling or heterocycle synthesis) .

Electrophilic Substitution Reactions

The nitro group directs incoming electrophiles to meta positions (e.g., C4 or C7). For example:

-

Nitration : Nitric acid in acetic acid introduces a second nitro group at C4 or C7, though regioselectivity depends on reaction conditions .

-

Sulfonation : Concentrated sulfuric acid may sulfonate the indole ring at C4 .

No direct experimental data exists for 1-ethyl-6-nitro-1H-indole, but analogous nitroindole derivatives show this trend .

Catalytic C–H Oxidation and C–N Cleavage

Under oxidative conditions, this compound undergoes C–H (sp³) oxidation or C–N bond cleavage , yielding diverse products:

These transformations highlight the compound’s utility in synthesizing complex heterocycles .

Functionalization via Cross-Coupling

While not explicitly documented for this compound, transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) could modify the indole ring. The nitro group’s electron-withdrawing nature facilitates such reactions at C2 or C3 positions .

Key Reactivity Trends

-

Nitro Group : Governs regioselectivity in electrophilic substitution and stabilizes intermediates in reduction/oxidation.

-

Ethyl Substituent : Enhances solubility in organic solvents and sterically shields the indole nitrogen .

Experimental data gaps (e.g., detailed mechanistic studies) suggest opportunities for further research.

Propiedades

Fórmula molecular |

C10H10N2O2 |

|---|---|

Peso molecular |

190.20 g/mol |

Nombre IUPAC |

1-ethyl-6-nitroindole |

InChI |

InChI=1S/C10H10N2O2/c1-2-11-6-5-8-3-4-9(12(13)14)7-10(8)11/h3-7H,2H2,1H3 |

Clave InChI |

YOPULPBIMCSBPD-UHFFFAOYSA-N |

SMILES canónico |

CCN1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.